Home > Products > Screening Compounds P62630 > 1-methyl-N-[4-methyl-3-(1-pyrrolidinylsulfonyl)phenyl]-4-piperidinecarboxamide
1-methyl-N-[4-methyl-3-(1-pyrrolidinylsulfonyl)phenyl]-4-piperidinecarboxamide -

1-methyl-N-[4-methyl-3-(1-pyrrolidinylsulfonyl)phenyl]-4-piperidinecarboxamide

Catalog Number: EVT-4640905
CAS Number:
Molecular Formula: C18H27N3O3S
Molecular Weight: 365.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

(3S)-3-(3-(3,5-Dimethyl-1H-pyrazol-1-yl)phenyl)-4-((1S and 1R,3R)-1-methyl-3-(2-(5,6,7,8-tetrahydro-1,8-naphthyridin-2-yl)ethyl)pyrrolidin-1-ium-1-yl)butanoate (Compound 7)

  • Compound Description: This quaternary ammonium betaine exhibits exceptional potency and selectivity for the αvβ6 integrin receptor. It demonstrates a remarkable selectivity of 1.4 to >3 logs over other αv integrins in cell adhesion assays. []
  • Relevance: This compound, like 1-methyl-N-[4-methyl-3-(1-pyrrolidinylsulfonyl)phenyl]-4-piperidinecarboxamide, features a central pyrrolidine ring. This shared structural motif suggests potential exploration of similar chemical space for targeting integrin receptors. []

N-[4-[1-Hydroxy-2-[(1-methylethyl)amino]ethyl]phenyl]methanesulfonamide (HPAEPMS)

  • Compound Description: HPAEPMS has undergone vibrational spectral analysis using FT-Raman and FT-IR spectroscopy. This analysis, coupled with theoretical calculations using DFT methods, allowed for the assignment of its vibrational wavenumbers. []
  • Relevance: HPAEPMS shares the methanesulfonamide group with 1-methyl-N-[4-methyl-3-(1-pyrrolidinylsulfonyl)phenyl]-4-piperidinecarboxamide. The similar structure suggests potential similarities in their physicochemical properties and potential biological activities. []

1-[2-(R-phenylimino)-4-methyl-3-(3-[morpholine-4-yl]propyl)-2,3-dihydro-1,3-thiazol-5-yl]ethane-1-one derivatives

  • Compound Description: This series of compounds was synthesized using the Hantzsch method and evaluated for their antioxidant properties. The research specifically investigated the effects of electron-donating and electron-withdrawing substituents on the phenyl ring and their impact on antioxidant activity. []
  • Relevance: Although structurally distinct from 1-methyl-N-[4-methyl-3-(1-pyrrolidinylsulfonyl)phenyl]-4-piperidinecarboxamide, the study's emphasis on structure-activity relationships related to substituent effects on a phenyl ring can inform similar investigations for the target compound. []
  • Compound Description: These novel quinolin-2-one derivatives were synthesized and characterized for their potential as anticancer agents. The compounds were tested against K562 and Hep 3b cell lines using the MTT assay. Notably, compound IIa-1 exhibited significant anticancer activity against K562 cells, while compound IIIa-1 showed potent cytotoxicity against Hep 3b cells. []
  • Relevance: The identification of anticancer activity within this compound class, characterized by its quinolin-2-one core, provides a valuable point of reference when considering the potential biological activities of 1-methyl-N-[4-methyl-3-(1-pyrrolidinylsulfonyl)phenyl]-4-piperidinecarboxamide, even though they belong to different chemical classes. []

3-[2-(imidazo[1,2-b]pyridazin-3-yl)ethynyl]-4-methyl-N-{4-[(4-methylpiperazin-1-yl)methyl]-3-(trifluoromethyl)phenyl}benzamide (AP24534)

  • Compound Description: AP24534 is a potent, orally active pan-inhibitor of the breakpoint cluster region-abelson (BCR-ABL) kinase, demonstrating activity against the T315I gatekeeper mutant. Notably, a critical structural feature is the carbon-carbon triple bond linker. []
  • Relevance: While not directly structurally analogous to 1-methyl-N-[4-methyl-3-(1-pyrrolidinylsulfonyl)phenyl]-4-piperidinecarboxamide, AP24534's potent kinase inhibition and oral bioavailability offer valuable insights. [] The presence of a piperazine moiety in AP24534, although in a different context compared to the target compound, suggests a potential area for exploring structural modifications and their effects on activity. []
  • Compound Description: BFC acts as a mixed-type corrosion inhibitor for brass in hydrochloric acid. Its effectiveness increases with temperature, and it exhibits a greater influence on the anodic domain. []
  • Relevance: The core structure of a 4-methyl-3-phenylpyrrolidine in these compounds is similar to the 1-methyl-4-piperidinecarboxamide moiety found in the target compound. Despite targeting different biological systems, their structural similarities can offer insights into potential modifications for enhancing activity. []
  • Compound Description: These coumarin derivatives were synthesized using Krohnke's reaction conditions and subsequently screened for antibacterial and antifungal activities. The research aimed to evaluate their efficacy against Escherichia coli, Bacillus subtilis, and Candida albicans. []
  • Compound Description: These complexes were synthesized and characterized using techniques such as elemental analysis, IR spectroscopy, and diffuse reflectance spectroscopy. Electrochemical studies using cyclic voltammetry revealed a one-electron quasi-reversible reduction wave in the cathodic region for all the mononuclear complexes. []
  • Relevance: The use of Schiff bases as ligands in these metal complexes, although distinct from 1-methyl-N-[4-methyl-3-(1-pyrrolidinylsulfonyl)phenyl]-4-piperidinecarboxamide, highlights the diverse applications of organic molecules in coordination chemistry and materials science. []

N-[4-(3-Methyl-3-Phenyl-Cyclobutyl)-Thiazol-2-yl]-N′-(1H-Pyrrol-2-Ylmethylene)-Hydrazine (C19H20N4S)

  • Compound Description: This compound's molecular and crystal structure, along with its spectroscopic properties, were investigated using experimental techniques and quantum chemical calculations. The crystal structure analysis revealed stabilization by N–H…N intermolecular hydrogen bonding. []
  • Relevance: While the structural complexity of C19H20N4S differs from 1-methyl-N-[4-methyl-3-(1-pyrrolidinylsulfonyl)phenyl]-4-piperidinecarboxamide, the study's use of both experimental and computational approaches provides a useful methodological framework for analyzing the target compound's properties. []

Bis[6-phenyl-4-methyl-3-substituted-pyrazo[4,5-d] pyrazol-1-yl]thioketones

  • Compound Description: This class of compounds was synthesized and evaluated for its antimicrobial activity. The synthesis involved reacting thiocarbohydrazine with 1-phenyl-3-methyl-4-acetyl/benzoyl-pyrazol-5-one, followed by cyclization. []
  • Relevance: While structurally distinct from 1-methyl-N-[4-methyl-3-(1-pyrrolidinylsulfonyl)phenyl]-4-piperidinecarboxamide, this research's emphasis on the development of new antimicrobial agents highlights the continued need for novel therapeutics in this area. []

18F-(E)-N-(3-iodoprop-2-enyl)-2β-carbofluoroethoxy-3β-(4′-methyl-phenyl) nortropane (18F-FE-PE2I)

  • Compound Description: 18F-FE-PE2I is a radioligand used for imaging and quantifying the dopamine transporter (DAT) in the striatum and substantia nigra (SN) in individuals with Parkinson's disease (PD) using PET. []
  • Relevance: 1-methyl-N-[4-methyl-3-(1-pyrrolidinylsulfonyl)phenyl]-4-piperidinecarboxamide's potential applications, while unknown, might intersect with neurological pathways relevant to PD. []

2,3,4,5-Tetrahydro-4-methyl-3-oxo-1H-1,4-benzodiazepine-2-acetic acid methyl ester (SB-235349)

  • Compound Description: SB-235349 is a key intermediate in the synthesis of Lotrafiban. Research has focused on its enzymatic resolution using Candida antarctica lipase B (Novozyme 435) in ionic liquids as an alternative to the industrial t-butanol process. []
  • Relevance: Although structurally dissimilar to 1-methyl-N-[4-methyl-3-(1-pyrrolidinylsulfonyl)phenyl]-4-piperidinecarboxamide, SB-235349's role as a pharmaceutical intermediate highlights the importance of chemical synthesis and process optimization in drug development. []

7-(2-Hydroxypropan-2-yl)-4-[2-methyl-3-(4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]-9H-carbazole-1-carboxamide (BMS-935177)

  • Compound Description: BMS-935177 is a potent and selective reversible inhibitor of Bruton's tyrosine kinase (BTK). This compound displays an excellent pharmacokinetic profile, in vivo activity, and an acceptable safety profile. []
  • Relevance: While BMS-935177 and 1-methyl-N-[4-methyl-3-(1-pyrrolidinylsulfonyl)phenyl]-4-piperidinecarboxamide differ in their structures and targets, the success of BMS-935177 in targeting BTK highlights the potential of small-molecule inhibitors in drug discovery. []

N-(7-Dimethylamino-4-methyl-3-coumarinyl) maleimide (5a)

  • Compound Description: 5a is a fluorescent thiol reagent derived from 7-dimethylaminocoumarin. It possesses desirable properties for thiol detection, including high fluorescence intensity, suitable excitation wavelength, water solubility, and good reactivity. []
  • Relevance: The use of coumarin derivatives as fluorescent probes, as exemplified by 5a, contrasts with the potential applications of 1-methyl-N-[4-methyl-3-(1-pyrrolidinylsulfonyl)phenyl]-4-piperidinecarboxamide. []

(E)-1-(4-chlorophenyl)-5-methyl-N′-((3-methyl-5-phenoxy-1-phenyl-1H-pyrazol-4-yl) methylene)-1H-1, 2, 3-triazole-4-carbohydrazide

  • Compound Description: This compound's molecular structure and crystal packing have been studied. The research employed DFT calculations to analyze its electronic structure and intermolecular interactions. []
  • Relevance: This research's focus on DFT calculations and analysis of intermolecular interactions offers a valuable methodological approach for studying 1-methyl-N-[4-methyl-3-(1-pyrrolidinylsulfonyl)phenyl]-4-piperidinecarboxamide. []

N-(4-chlorophenyl)-5-cyclopropyl-1-(4-methoxyphenyl)-1H-1,2,3-triazole-4-carboxamide

  • Compound Description: This compound's crystal structure, synthesized via a two-step process involving a click Dimroth reaction, reveals intermolecular hydrogen bonding leading to the formation of homodimers. []
  • Relevance: The study highlights the significance of crystal structure analysis and intermolecular interactions, providing a framework that could be applied to understanding the solid-state properties of 1-methyl-N-[4-methyl-3-(1-pyrrolidinylsulfonyl)phenyl]-4-piperidinecarboxamide. []
  • Compound Description: This Schiff base incorporates both a chelating unit and a triphenylphosphonium moiety. []
  • Relevance: Although structurally distinct from 1-methyl-N-[4-methyl-3-(1-pyrrolidinylsulfonyl)phenyl]-4-piperidinecarboxamide, the study emphasizes the use of various spectroscopic techniques and DFT calculations to elucidate the compound's structure and properties, offering a valuable methodological approach for characterizing the target compound. []

1-Methyl-5-phenyl-5H-pyrido[1,2-a]quinazoline-3,6-dione

  • Compound Description: This compound was synthesized and characterized using various spectroscopic methods. Its molecular structure was studied using DFT calculations, including analysis of its electronic spectra and HOMO-LUMO energies. []
  • Relevance: Although structurally different from 1-methyl-N-[4-methyl-3-(1-pyrrolidinylsulfonyl)phenyl]-4-piperidinecarboxamide, the study's comprehensive approach to characterization, including DFT calculations and spectroscopic analyses, can serve as a model for investigating the target compound's properties. []

MK‐801

  • Compound Description: MK-801 is a noncompetitive antagonist of the N-methyl-D-aspartate (NMDA) receptor. Studies have shown that it can prevent the development of Parkinsonian syndrome induced by 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) in cynomolgus monkeys. []
  • Relevance: The neuroprotective effects of MK-801 in the context of MPTP-induced Parkinsonism provide a valuable point of reference for understanding the potential therapeutic applications of 1-methyl-N-[4-methyl-3-(1-pyrrolidinylsulfonyl)phenyl]-4-piperidinecarboxamide, especially if future research suggests its involvement in similar neurological pathways. []

1-Methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP)

  • Compound Description: MPTP is a neurotoxin that induces Parkinsonian symptoms by selectively destroying dopaminergic neurons in the substantia nigra. It is metabolized in the brain to 1-methyl-4-phenylpyridinium (MPP+), which is the toxic species. [, , , , , , , ]
  • Relevance: Although structurally distinct from 1-methyl-N-[4-methyl-3-(1-pyrrolidinylsulfonyl)phenyl]-4-piperidinecarboxamide, MPTP's well-established role as a neurotoxin highlights the potential for compounds to interact with and influence neurological pathways. [, , , , , , , ]

N-[(4E)-arylidene-5-oxo-2-phenyl-4, 5-dihydro-1H-imidazol-1-yl]-2-(2-methyl-1, 3-thiazol-4-yl) acetamides

  • Compound Description: This series of compounds was synthesized and evaluated for their antibacterial and antioxidant activities using the agar-diffusion and DPPH methods, respectively. []
  • Relevance: This study emphasizes the synthesis and biological evaluation of heterocyclic compounds for their potential therapeutic applications, much like the interest in 1-methyl-N-[4-methyl-3-(1-pyrrolidinylsulfonyl)phenyl]-4-piperidinecarboxamide. []

2-Methoxy-5-(2,4-dioxo-5-thiazolidinyl)-N-[[4-(trifluoromethyl)phenyl] methyl]benzamide (MK-0767)

  • Compound Description: MK-0767, a thiazolidinedione (TZD)-containing compound, acts as a dual agonist of peroxisome proliferator-activated receptors α and γ. It has been explored as a potential treatment for type 2 diabetes. []
  • Relevance: While structurally dissimilar to 1-methyl-N-[4-methyl-3-(1-pyrrolidinylsulfonyl)phenyl]-4-piperidinecarboxamide, MK-0767's role as a dual PPAR agonist with therapeutic potential for metabolic disorders emphasizes the diverse applications of small molecules in medicine. []

(Z)-3-Methyl-1-phenyl-4-[(p-tolyl)(p-tolylamino)methylidene]-1H-pyrazol-5(4H)-one

  • Compound Description: This compound has undergone a thorough analysis of its molecular and crystal structure. The research employed X-ray diffraction techniques and explored intermolecular interactions, including weak C—H⋯π interactions. []
  • Relevance: This research's emphasis on structural analysis and intermolecular interactions offers valuable insights that can be applied to understanding the properties of 1-methyl-N-[4-methyl-3-(1-pyrrolidinylsulfonyl)phenyl]-4-piperidinecarboxamide. []
  • Compound Description: These Schiff base derivatives were synthesized and evaluated for their anti-inflammatory and analgesic properties. []
  • Relevance: Although structurally distinct from 1-methyl-N-[4-methyl-3-(1-pyrrolidinylsulfonyl)phenyl]-4-piperidinecarboxamide, these Schiff bases' evaluation as potential anti-inflammatory and analgesic agents highlights the importance of exploring diverse chemical structures for therapeutic applications. []

2-(3,4-Difluoro-phenyl)-4-(3-hydroxy-3-methyl-butoxy)-5-(4-methanesulfonyl-phenyl)-2H-pyridazin-3-one (ABT-963)

  • Compound Description: ABT-963 is a potent and selective cyclooxygenase-2 (COX-2) inhibitor with potential therapeutic benefits for inflammatory diseases. It exhibits high oral anti-inflammatory potency and a good gastrointestinal safety profile in animal studies. []
  • Relevance: While structurally dissimilar to 1-methyl-N-[4-methyl-3-(1-pyrrolidinylsulfonyl)phenyl]-4-piperidinecarboxamide, ABT-963's success as a COX-2 inhibitor showcases the effectiveness of targeting specific enzymes for therapeutic intervention. []
  • Compound Description: AEOL11207 is a lipophilic manganic porphyrin that acts as a catalytic antioxidant, scavenging a wide range of reactive oxygen species (ROS). Research suggests its potential for treating neurodegenerative diseases like Parkinson's disease (PD) due to its neuroprotective effects observed in the MPTP mouse model. []
  • Relevance: The neuroprotective properties of AEOL11207, particularly in the context of oxidative stress and neurodegeneration, provide a valuable reference point for understanding the potential applications of 1-methyl-N-[4-methyl-3-(1-pyrrolidinylsulfonyl)phenyl]-4-piperidinecarboxamide, especially if future research suggests its involvement in related pathways. []
  • Compound Description: These compounds are semirigid tricyclic analogs of MPTP. They are substrates for monoamine oxidase B (MAO-B), but their neurotoxic potential is unclear. []
  • Relevance: While structurally distinct from 1-methyl-N-[4-methyl-3-(1-pyrrolidinylsulfonyl)phenyl]-4-piperidinecarboxamide, these MPTP analogs highlight the importance of exploring structurally related compounds to understand the relationship between structure and neurotoxicity. []

1-Methyl-3-(4-methylpyridin-3-yl)-6-(pyridin-2-ylmethoxy)-1H-pyrazolo-[3,4-b]pyrazine (PF470)

  • Compound Description: PF470 is a potent, selective, and orally bioavailable negative allosteric modulator (NAM) of the metabotropic glutamate receptor 5 (mGluR5). It demonstrated efficacy in a nonhuman primate model of Parkinson's disease. []
  • Relevance: Although structurally different from 1-methyl-N-[4-methyl-3-(1-pyrrolidinylsulfonyl)phenyl]-4-piperidinecarboxamide, PF470's success in targeting mGluR5 and its efficacy in a PD model highlight the potential for small-molecule modulators in treating neurological disorders. []
  • Compound Description: These are caspase inhibitors investigated for their neuroprotective effects in the MPTP model of Parkinson's disease. Combining XIAP with glial cell line-derived neurotrophic factor gene transfer showed synergistic neuroprotection. []
  • Relevance: While structurally dissimilar to 1-methyl-N-[4-methyl-3-(1-pyrrolidinylsulfonyl)phenyl]-4-piperidinecarboxamide, their investigation in the context of MPTP-induced neurotoxicity highlights the complexity of neuroprotective strategies and potential for combinatorial therapies. []

4-Methyl-N-(4-nitrobenzylidene)piperazin-1-amine

  • Compound Description: This compound's crystal structure has been analyzed, revealing a slightly distorted chair conformation of the piperazine ring. []
  • Relevance: The presence of the piperazine ring, although in a different chemical environment, provides a basis for comparing conformational preferences and potential intermolecular interactions with 1-methyl-N-[4-methyl-3-(1-pyrrolidinylsulfonyl)phenyl]-4-piperidinecarboxamide. []

6-Phenyl-4-phenylethynyl- 1,4-dihydropyridines

  • Compound Description: This class of compounds exhibits high selectivity for A3 adenosine receptors and has been explored for chiral resolution to investigate the stereospecificity of their antagonist activity. []
  • Relevance: Although structurally dissimilar to 1-methyl-N-[4-methyl-3-(1-pyrrolidinylsulfonyl)phenyl]-4-piperidinecarboxamide, this study highlights the importance of stereochemistry in drug design and the potential for enantiomers to have different pharmacological profiles. []

Dimethyl-(4-{4-{3- methyl-3-phenyl-cyclobutyl)-thiazol-2-yl)-hydrazonomethyl}-phenyl)-amine

  • Compound Description: This hydrazone derivative has been synthesized and characterized using spectroscopic techniques and X-ray diffraction. Theoretical calculations have been employed to study its molecular geometry and electronic properties. []
  • Relevance: This study emphasizes the use of combined experimental and computational approaches to study the structure and properties of organic molecules, offering a valuable methodological framework for investigating 1-methyl-N-[4-methyl-3-(1-pyrrolidinylsulfonyl)phenyl]-4-piperidinecarboxamide. []

2-Aryl-1-methyl-1-pyrrolinium ions

  • Compound Description: These cyclic iminium ions are known to undergo ring-opening reactions in aqueous solutions, forming equilibrium with their corresponding protonated 4-methylaminobutyrophenones. []
  • Relevance: This research on ring-opening reactions and equilibrium studies of iminium ions, although structurally dissimilar to 1-methyl-N-[4-methyl-3-(1-pyrrolidinylsulfonyl)phenyl]-4-piperidinecarboxamide, highlights the importance of understanding the reactivity and stability of organic molecules in different chemical environments. []

2-(Arylidenehydrazino)-4-methyl-5-(arylazo)thiazoles

  • Compound Description: These compounds were synthesized and characterized for their potential as insecticides, fungicides, and herbicides. []
  • Relevance: This research highlights the diverse applications of heterocyclic compounds, emphasizing the exploration of novel structures for agricultural and medicinal purposes, much like the interest in 1-methyl-N-[4-methyl-3-(1-pyrrolidinylsulfonyl)phenyl]-4-piperidinecarboxamide. []
  • Compound Description: This compound is a potent and long-acting human neurokinin-1 (hNK-1) receptor antagonist. It exhibits good oral bioavailability and has potential therapeutic applications for pain, migraine, chemotherapy-induced emesis, and psychiatric disorders. []
  • Relevance: While structurally different from 1-methyl-N-[4-methyl-3-(1-pyrrolidinylsulfonyl)phenyl]-4-piperidinecarboxamide, this compound's success as a hNK-1 receptor antagonist underscores the importance of exploring diverse chemical structures for their therapeutic potential, particularly in areas like pain management and psychiatric disorders. []

Properties

Product Name

1-methyl-N-[4-methyl-3-(1-pyrrolidinylsulfonyl)phenyl]-4-piperidinecarboxamide

IUPAC Name

1-methyl-N-(4-methyl-3-pyrrolidin-1-ylsulfonylphenyl)piperidine-4-carboxamide

Molecular Formula

C18H27N3O3S

Molecular Weight

365.5 g/mol

InChI

InChI=1S/C18H27N3O3S/c1-14-5-6-16(19-18(22)15-7-11-20(2)12-8-15)13-17(14)25(23,24)21-9-3-4-10-21/h5-6,13,15H,3-4,7-12H2,1-2H3,(H,19,22)

InChI Key

IEKUOQWQKAUKDN-UHFFFAOYSA-N

SMILES

CC1=C(C=C(C=C1)NC(=O)C2CCN(CC2)C)S(=O)(=O)N3CCCC3

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)C2CCN(CC2)C)S(=O)(=O)N3CCCC3

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.